REACTION_CXSMILES
|
[CH3:1][C:2]([CH:10]([CH3:17])[CH2:11][CH:12]=[C:13]([CH3:16])[CH2:14][CH3:15])=[CH:3][CH2:4]C(OCC)=O.[H-].C[O:20]CCO[Al+]OCCOC.[Na+].[H-].O.CCOCC>C1C=CC=CC=1>[CH3:1][C:2]([CH:10]([CH3:17])[CH2:11][CH:12]=[C:13]([CH3:16])[CH2:14][CH3:15])=[CH:3][CH2:4][OH:20] |f:1.2.3.4,5.6|
|
Name
|
ethyl 3,4,7-trimethyl-2,6-nonadienecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCC(=O)OCC)C(CC=C(CC)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
water ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at 40° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice to a solution of 370 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCO)C(CC=C(CC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |